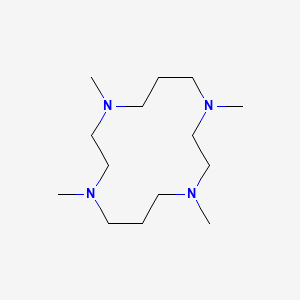

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1213055

Key on ui cas rn:

41203-22-9

M. Wt: 256.43 g/mol

InChI Key: HRFJEOWVAGSJNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07906100B2

Procedure details

1.01 g tetraethylorthosilicate, 2.0 g deionized water, and 0.41 g germanium ethoxide were mixed together in a tared 23 mL Teflon liner. Then 0.42 g of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Strem Chemicals) was dissolved in the mixture. The Teflon container was then capped, sealed, and placed within an 23-mL steel Parr autoclave. The autoclave was allowed to remain at room temperature for 2 days during which time the TEOS and germanium ethoxide were allowed to hydrolyze. The Teflon cup was then removed from the autoclave and 0.13 g 50% HF was added and mixed to create a white viscous gel. The ethanol (formed from the hydrolysis of the TEOS and germanium oxide) and water were allowed to evaporate within a vented hood with flowing air over the course of 3-4 days. Sufficient water was added and mixed into the gel to bring the molar ratio H2O/(Si+Ge) to 7. The liner was then capped and placed within a Parr Steel autoclave reactor. The autoclave was then fixed in a rotating spit within an oven heated at 160° C. for 10 days. The solid products were recovered from the cooled reactor by vacuum filtration and washed with copious quantities of water.

Name

germanium ethoxide

Quantity

0.41 g

Type

reactant

Reaction Step Three

[Compound]

Name

Teflon

Quantity

23 mL

Type

reactant

Reaction Step Four

Quantity

0.42 g

Type

reactant

Reaction Step Five

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

germanium ethoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[O-:14]CC.[Ge+2:17].[O-]CC.CN1CCCN(C)CCN(C)CCCN(C)CC1>O>[CH3:7][CH2:6][O:5][Si:4]([O:3][CH2:1][CH3:2])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[Ge:17]=[O:14] |f:1.2.3,^3:16,52|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

1.01 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Step Three

|

Name

|

germanium ethoxide

|

|

Quantity

|

0.41 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Ge+2].[O-]CC

|

Step Four

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

23 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0.42 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CCCN(CCN(CCC1)C)C)C

|

Step Six

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCO[Si](OCC)(OCC)OCC

|

Step Nine

|

Name

|

germanium ethoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Ge+2].[O-]CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Teflon cup was then removed from the autoclave and 0.13 g 50% HF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCO[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Ge]=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07906100B2

Procedure details

1.01 g tetraethylorthosilicate, 2.0 g deionized water, and 0.41 g germanium ethoxide were mixed together in a tared 23 mL Teflon liner. Then 0.42 g of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Strem Chemicals) was dissolved in the mixture. The Teflon container was then capped, sealed, and placed within an 23-mL steel Parr autoclave. The autoclave was allowed to remain at room temperature for 2 days during which time the TEOS and germanium ethoxide were allowed to hydrolyze. The Teflon cup was then removed from the autoclave and 0.13 g 50% HF was added and mixed to create a white viscous gel. The ethanol (formed from the hydrolysis of the TEOS and germanium oxide) and water were allowed to evaporate within a vented hood with flowing air over the course of 3-4 days. Sufficient water was added and mixed into the gel to bring the molar ratio H2O/(Si+Ge) to 7. The liner was then capped and placed within a Parr Steel autoclave reactor. The autoclave was then fixed in a rotating spit within an oven heated at 160° C. for 10 days. The solid products were recovered from the cooled reactor by vacuum filtration and washed with copious quantities of water.

Name

germanium ethoxide

Quantity

0.41 g

Type

reactant

Reaction Step Three

[Compound]

Name

Teflon

Quantity

23 mL

Type

reactant

Reaction Step Four

Quantity

0.42 g

Type

reactant

Reaction Step Five

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

germanium ethoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[O-:14]CC.[Ge+2:17].[O-]CC.CN1CCCN(C)CCN(C)CCCN(C)CC1>O>[CH3:7][CH2:6][O:5][Si:4]([O:3][CH2:1][CH3:2])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[Ge:17]=[O:14] |f:1.2.3,^3:16,52|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

1.01 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

Step Three

|

Name

|

germanium ethoxide

|

|

Quantity

|

0.41 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Ge+2].[O-]CC

|

Step Four

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

23 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0.42 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCN(CCCN(CCN(CCC1)C)C)C

|

Step Six

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCO[Si](OCC)(OCC)OCC

|

Step Nine

|

Name

|

germanium ethoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Ge+2].[O-]CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Teflon cup was then removed from the autoclave and 0.13 g 50% HF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCO[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Ge]=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |